molecular formula C16H13ClN4NaO4S+ B3055251 C.I. Acid yellow 34, monosodium salt CAS No. 6359-90-6

C.I. Acid yellow 34, monosodium salt

Cat. No.: B3055251
CAS No.: 6359-90-6
M. Wt: 415.8 g/mol
InChI Key: WOMLYDIIIDEUHC-UHFFFAOYSA-N
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Description

C.I. . It is commonly used as a dye in various industrial applications due to its vibrant yellow color.

Preparation Methods

Synthetic Routes and Reaction Conditions

C.I. Acid Yellow 34, monosodium salt is typically synthesized by reacting aniline with catechol, followed by chlorination and sulfonation . The reaction conditions involve specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of C.I. Acid Yellow 34, monosodium salt involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

C.I. Acid Yellow 34, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include various azo compounds, amines, and sulfonated derivatives .

Mechanism of Action

The mechanism of action of C.I. Acid Yellow 34, monosodium salt involves its interaction with specific molecular targets. The compound binds to proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C.I. Acid Yellow 34, monosodium salt is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications .

Properties

CAS No.

6359-90-6

Molecular Formula

C16H13ClN4NaO4S+

Molecular Weight

415.8 g/mol

IUPAC Name

sodium;4-chloro-3-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-11-5-3-2-4-6-11)16(22)21(20-10)14-9-12(26(23,24)25)7-8-13(14)17;/h2-9,15H,1H3,(H,23,24,25);/q;+1

InChI Key

WOMLYDIIIDEUHC-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+]

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=C(C=CC(=C3)S(=O)(=O)O)Cl.[Na+]

6359-90-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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